molecular formula C18H14FNO3S B2886402 2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide CAS No. 895480-11-2

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2886402
CAS No.: 895480-11-2
M. Wt: 343.37
InChI Key: LLSXFKAPCBJEHL-UHFFFAOYSA-N
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Description

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a sulfonyl group attached to a fluorophenyl ring and a naphthylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl and fluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with similar structural features.

    1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone: Another compound with a fluorophenyl group.

Uniqueness

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of a sulfonyl group, fluorophenyl ring, and naphthylacetamide moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c19-14-8-10-15(11-9-14)24(22,23)12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSXFKAPCBJEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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